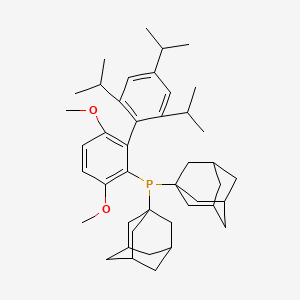

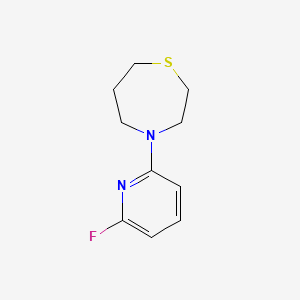

![molecular formula C11H9F3N2O B1526936 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one CAS No. 1312139-07-3](/img/structure/B1526936.png)

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one

Vue d'ensemble

Description

1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one, commonly known as TFMBD, is a fluorinated organic compound that has become increasingly popular in the scientific research community. It has a wide range of applications in the fields of organic synthesis, biochemistry, and physiology.

Applications De Recherche Scientifique

Mix-and-heat Benzylation of Alcohols

The compound has been utilized in the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. The study demonstrated that 2-Benzyloxy-1-methylpyridinium triflate (1) converts alcohols into benzyl ethers upon warming, showcasing its potential as a stable, neutral organic salt. This process has been applied to a wide range of alcohols with good to excellent yield, highlighting its versatility and effectiveness in chemical synthesis (Poon & Dudley, 2006).

Synthesis of Antifungal 1,2,4-Triazoles

The compound has been involved in the design and synthesis of new antifungal 1,2,4-triazoles. These triazoles, exhibiting a difluoro(heteroaryl)methyl moiety, were synthesized via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, demonstrating significant antifungal activities against yeasts and filamentous fungi. This research paves the way for the development of new antifungal agents and highlights the compound's role in synthesizing biologically active molecules (Eto, Kaneko, & Sakamoto, 2000).

Potential Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents

A series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed significant biological activities and minimal tissue damage in liver, kidney, colon, and brain, indicating their potential for therapeutic applications (Küçükgüzel et al., 2013).

Gas Solubility in Ionic Liquids

The compound has been studied for its role in the solubility of gases in ionic liquids. Research on the solubility of various gases in 1-n-butyl-3-methyl imidazolium tetrafluoroborate and 1-n-butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl) imide, among others, has provided insights into the interactions between gases and ionic liquids. The study revealed the significant influence of the anion on gas solubilities, particularly CO(2), and emphasized the importance of understanding gas-ionic liquid interactions in various applications (Anthony et al., 2005).

Secondary Benzylation using Benzyl Alcohols

A highly effective secondary-benzylation system using a combination of secondary benzyl alcohol and metal triflate (e.g., La, Yb, Sc, and Hf triflate) in nitromethane was developed. This system enables the secondary benzylation of carbon, nitrogen, and oxygen nucleophiles with secondary benzyl alcohol and a metal triflate catalyst, offering a versatile approach to alkylation reactions (Noji et al., 2003).

Propriétés

IUPAC Name |

1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-6(17)10-15-8-5-7(11(12,13)14)3-4-9(8)16(10)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOMHEPQLKQTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1C)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

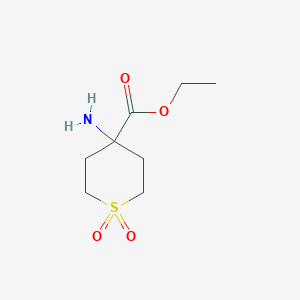

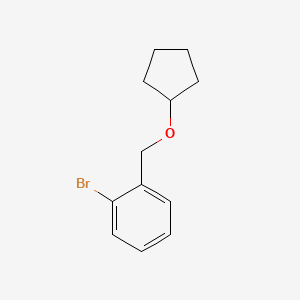

![3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one](/img/structure/B1526864.png)

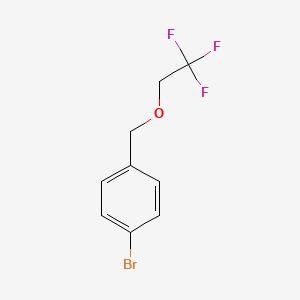

![Benzoic acid, 4-(hydroxymethyl)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B1526873.png)